1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone
Description
1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone is a fluorinated aromatic ketone derivative featuring a 4-fluoro-3-(trifluoromethyl)phenyl group and an amino-acetone backbone. The compound’s structure combines electron-withdrawing fluorine and trifluoromethyl substituents, which are known to enhance metabolic stability and lipophilicity in pharmaceutical intermediates .
Properties
Molecular Formula |
C10H9F4NO |
|---|---|
Molecular Weight |
235.18 g/mol |
IUPAC Name |
1-amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9F4NO/c1-5(16)9(15)6-2-3-8(11)7(4-6)10(12,13)14/h2-4,9H,15H2,1H3 |
InChI Key |
GSHCRHFMXXUUMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)F)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Formation of 4-Fluoro-3-(trifluoromethyl)acetophenone Intermediate
A key precursor is 4-fluoro-3-(trifluoromethyl)acetophenone, which can be synthesized via Grignard reaction using halo benzotrifluoride derivatives:
Grignard Reagent Formation: An isomeric mixture of halo benzotrifluoride (mainly meta-isomer) is reacted with magnesium turnings in dry tetrahydrofuran (THF) under nitrogen atmosphere with catalytic iodine to form the Grignard reagent at 40-50°C. This step typically proceeds for 2-4 hours with completion confirmed by gas-liquid chromatography (GLC).
Ketene Addition: The Grignard reagent is then added to a ketene solution in an aromatic hydrocarbon solvent (such as toluene or xylene) in the presence of a transition metal ligand complex (e.g., iron acetylacetonate) and an aliphatic acid (e.g., acetic acid) at 0 to -10°C. This reaction yields the trifluoromethyl acetophenone intermediate with an overall yield of 75-85%.
Oxime Formation (Optional): The acetophenone intermediate may be converted to its oxime by reaction with hydroxylamine salts in aliphatic alcohols at 40-45°C for 5-7 hours, facilitating further transformations if required.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Grignard formation | Halo benzotrifluoride + Mg + I2, THF, 40-50°C | — | GLC used for monitoring |
| Ketene addition | Ketene + Fe ligand + acetic acid, 0 to -10°C | 75-85 | Aromatic hydrocarbon solvent used |
| Oxime formation (optional) | Hydroxylamine salt, aliphatic alcohol, 40-45°C | 80-85 | Purified by crystallization |
Introduction of the Amino Group
The amino functionality adjacent to the ketone is introduced by reductive amination or nitro group reduction methods:
Reductive Amination: The ketone intermediate can be subjected to reductive amination using ammonia or amine sources in the presence of reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation (Pd/C under H2 pressure). This method is efficient for producing the amino ketone with high stereoselectivity.
Nitro Group Reduction: In some synthetic routes, a nitro-substituted precursor is reduced to the corresponding amine using catalytic hydrogenation or chemical reducing agents.
Catalytic Systems: Transition metal catalysts (e.g., Pd, Pt, or Raney Ni) in polar solvents such as ethanol or methanol are preferred to achieve high conversion and purity.
| Method | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reductive amination | NaBH4 in ethanol, 0-25°C | High | Scalable, good stereoselectivity |
| Catalytic hydrogenation | Pd/C, H2, ethanol or methanol, ambient temp | High | Industrially preferred for purity and yield |
Purification
- The crude amino ketone is purified by extraction, solvent evaporation, and flash column chromatography using silica gel.
- Washing with aqueous solutions (e.g., EDTA-Na2) removes metal impurities.
- Final drying under vacuum at moderate temperatures (~40-50°C) ensures removal of residual solvents.
Research Findings and Comparative Analysis
- The Grignard-based ketone synthesis provides robust yields (75-85%) and allows control over isomeric purity by selecting the halo benzotrifluoride isomer ratio (meta:para:ortho ~96:3:1).
- Transition metal ligand complexes (Fe, Ir, Ru acetylacetonates) combined with aliphatic acids enhance ketene addition efficiency.
- Reductive amination conditions impact stereoselectivity and yield; solvent choice (THF vs ethanol) influences solubility and side reactions.
- Purification steps involving solvent extraction and chromatography are critical for achieving >99% purity of the final amino ketone.
Summary Table of Preparation Methods
| Stage | Key Reagents/Conditions | Yield (%) | Purity Achieved | Comments |
|---|---|---|---|---|
| Grignard reagent formation | Halo benzotrifluoride + Mg + I2, THF, 40-50°C | — | — | GLC monitoring essential |
| Ketene addition | Ketene + Fe ligand + acetic acid, 0 to -10°C | 75-85 | — | Aromatic hydrocarbon solvent used |
| Amination | NaBH4 or Pd/C hydrogenation, ethanol/methanol | High | >99% | Stereoselective, scalable |
| Purification | Extraction, chromatography, vacuum drying | — | >99% | Removal of metal and solvent traces |
Chemical Reactions Analysis
1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include catalysts like palladium for coupling reactions, and solvents such as ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action of 1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoromethyl groups can enhance its binding affinity and specificity, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between 1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone and related compounds:
Key Observations:
- Substituent Effects : The meta -trifluoromethyl group in the target compound introduces steric and electronic effects distinct from para -substituted analogs (e.g., ’s chromene derivative). This positioning may alter molecular conformation and packing, as seen in chromene systems where fluorophenyl rings adopt near-perpendicular orientations .
- Amino vs. Carbonyl Groups: The amino group in the target compound contrasts with benzoyl or trifluoroacetyl groups in others (e.g., ), enabling hydrogen-bonding interactions that could enhance solubility or biological activity.
- Fluorination Patterns: Compared to mono-fluorinated compounds (e.g., ), the trifluoromethyl group in the target compound amplifies lipophilicity, a critical factor in blood-brain barrier penetration for CNS-targeting drugs .
Biological Activity
1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone is an organic compound notable for its unique molecular structure, which includes an amino group, a fluorine atom, and a trifluoromethyl group attached to a phenyl ring. The molecular formula is with a molecular weight of approximately 235.18 g/mol. This compound has garnered attention for its potential pharmacological properties, particularly in antimicrobial and anticancer applications.
The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is significant for its biological activity and chemical reactivity. Its ability to form hydrogen bonds through the amino group facilitates interactions with various biological macromolecules, potentially modulating several biochemical pathways.
Antimicrobial Properties
Preliminary studies indicate that 1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone exhibits antimicrobial properties. It has shown effectiveness against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for this compound were found to be comparable to established antibiotics, indicating its potential as an alternative therapeutic agent.
| Pathogen | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 3.2 - 5.7 | Cefazolin: 4.2 |
| Methicillin-resistant S. aureus | 4.0 - 6.0 | Cefotaxime: 8.9 |
Anticancer Activity
Research has also explored the anticancer potential of this compound. It appears to interact with specific molecular targets involved in cancer cell proliferation and survival. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest.
The precise mechanism of action for 1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone remains under investigation, but it is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell metabolism.
- Receptor Modulation : It may bind to specific receptors, altering downstream signaling pathways that control cell growth and apoptosis.
Case Studies
- Antimicrobial Study : A study published in MDPI evaluated various compounds against S. aureus and MRSA strains. Among them, 1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone exhibited significant activity with MIC values suggesting strong antibacterial properties compared to traditional antibiotics .
- Anticancer Research : Another study focused on the anticancer effects of similar compounds revealed that those with trifluoromethyl substitutions had enhanced activity against cancer cell lines due to their ability to induce oxidative stress within cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
